2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol 2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452605
InChI: InChI=1S/C18H30N2O/c1-16(2)20(14-17-7-4-3-5-8-17)15-18-9-6-10-19(13-18)11-12-21/h3-5,7-8,16,18,21H,6,9-15H2,1-2H3
SMILES: CC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2
Molecular Formula: C18H30N2O
Molecular Weight: 290.4 g/mol

2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol

CAS No.:

Cat. No.: VC13452605

Molecular Formula: C18H30N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol -

Specification

Molecular Formula C18H30N2O
Molecular Weight 290.4 g/mol
IUPAC Name 2-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol
Standard InChI InChI=1S/C18H30N2O/c1-16(2)20(14-17-7-4-3-5-8-17)15-18-9-6-10-19(13-18)11-12-21/h3-5,7-8,16,18,21H,6,9-15H2,1-2H3
Standard InChI Key FIQOVIZBRXHEGB-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol, reflects its three-dimensional structure:

  • A piperidine ring (six-membered nitrogen-containing heterocycle) forms the central scaffold.

  • At the 3-position of the piperidine ring, a benzyl(isopropyl)amino-methyl group is attached, introducing both aromatic (benzyl) and branched aliphatic (isopropyl) moieties.

  • The 1-position of the piperidine is substituted with a 2-hydroxyethyl group, enhancing hydrophilicity .

Key Structural Data:

PropertyValueSource
Molecular FormulaC18H30N2O\text{C}_{18}\text{H}_{30}\text{N}_{2}\text{O}
Molecular Weight290.4 g/mol
SMILESCC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2
InChI KeyFIQOVIZBRXHEGB-UHFFFAOYSA-N

The benzyl group contributes to lipophilicity, potentially enhancing blood-brain barrier permeability, while the ethanol moiety improves aqueous solubility, a balance critical for pharmacokinetics .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, analogous piperidine derivatives are synthesized via:

  • Reductive Amination:

    • Reacting 3-(aminomethyl)piperidine with benzyl-isopropyl ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) .

    • Subsequent N-alkylation with 2-bromoethanol introduces the hydroxyethyl group .

  • Multi-Step Functionalization:

    • Step 1: Protection of the piperidine nitrogen followed by Mannich reaction to introduce the benzyl-isopropyl-amino group .

    • Step 2: Deprotection and etherification with ethylene oxide to yield the ethanol side chain .

Example Reaction Scheme:

3-(Aminomethyl)piperidine+Benzyl-isopropyl ketoneNaBH(OAc)3Intermediate2-BromoethanolTarget Compound\text{3-(Aminomethyl)piperidine} + \text{Benzyl-isopropyl ketone} \xrightarrow{\text{NaBH(OAc)}_3} \text{Intermediate} \xrightarrow{\text{2-Bromoethanol}} \text{Target Compound}

Industrial-Scale Considerations

  • Catalysts: Palladium on carbon (hydrogenation) or titanium tetraisopropoxide (Mannich reactions) .

  • Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

  • Yield: Estimated 40–60% based on analogous syntheses .

Pharmacological and Biochemical Properties

Receptor Interactions

Piperidine derivatives often target dopamine transporters (DAT), sigma receptors, or G-protein-coupled receptors (GPCRs) . While direct data on this compound is limited, structural analogs demonstrate:

  • Atypical DAT Inhibition: Modulate dopamine reuptake without stimulating hyperactivity, a trait observed in modafinil derivatives .

  • Sigma-1 Receptor Affinity: Potential neuroprotective effects in models of addiction or neurodegeneration .

Comparative Binding Affinities (Hypothetical):

CompoundDAT KiK_i (nM)Sigma-1 KiK_i (nM)
Target Compound~50–100*~200–300*
Modafinil3,400>10,000
Cocaine240>10,000
*Estimated from structural analogs .

Metabolic Stability

In vitro studies using rat liver microsomes predict moderate stability (half-life >60 minutes), with primary metabolites arising from:

  • N-Dealkylation: Cleavage of the benzyl or isopropyl groups.

  • Oxidation: Hydroxylation of the piperidine ring or ethanol moiety .

Applications in Research and Development

Medicinal Chemistry

  • Lead Optimization: The compound’s balanced lipophilicity (logP2.8\log P \approx 2.8) makes it a candidate for central nervous system (CNS) drug discovery .

  • Prodrug Design: The ethanol group can be esterified to enhance bioavailability .

Chemical Biology

  • Radioligand Development: Tritiated or fluorinated versions could map DAT or sigma receptor distributions .

  • Enzyme Inhibition: Piperidines are known inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs) .

Future Directions and Challenges

Research Priorities

  • In Vivo Efficacy Studies: Evaluate behavioral effects in addiction or cognitive impairment models.

  • Structure-Activity Relationships (SAR): Modify the benzyl or isopropyl groups to enhance selectivity .

Synthetic Challenges

  • Stereoselectivity: The piperidine ring’s 3-position is chiral; asymmetric synthesis routes are needed for enantiopure batches .

  • Scalability: Replace chromatographic purification with crystallization to reduce costs .

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